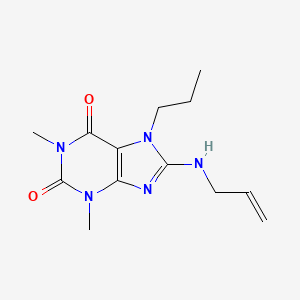

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and steps involved in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Multi-Targeted Kinase Inhibition

This compound has shown potential as a multi-targeted kinase inhibitor . Kinases are enzymes that play a crucial role in signaling pathways of cancer cells. By inhibiting multiple kinases, this compound could effectively halt the proliferation of cancer cells. It has been compared to sunitinib, a well-known kinase inhibitor, and has demonstrated significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 .

Apoptosis Induction

Apart from inhibiting kinases, “Oprea1_574399” has been observed to induce apoptosis in cancer cells. Apoptosis is the process of programmed cell death, which is a desired outcome in cancer treatment. The compound has increased the levels of proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .

Cell Cycle Arrest

The ability to induce cell cycle arrest is another application of this compound. By halting the cell cycle, it prevents cancer cells from dividing and multiplying, which is a key step in cancer progression. This effect further complements its role in apoptosis induction and kinase inhibition .

Antidiabetic Activity

“Oprea1_574399” has also been explored for its antidiabetic properties. It has shown to inhibit the α-amylase enzyme, which is responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the compound could help manage blood sugar levels in diabetic patients .

Molecular Docking and Dynamics

The compound has been used in molecular docking studies to predict its binding affinity to various enzymes and receptors. This is crucial for understanding how it interacts at the molecular level and can guide the design of more potent derivatives .

Drug Development

With its promising activity profile, “Oprea1_574399” serves as a lead compound in drug development. Its multi-faceted approach to targeting cancer cells and its potential in treating diabetes make it a valuable candidate for further research and development into a therapeutic drug .

Mécanisme D'action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other compounds, it’s plausible that oprea1_574399 could bind to its target(s) and modulate their activity, leading to downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Safety and Hazards

Propriétés

IUPAC Name |

1,3-dimethyl-8-(prop-2-enylamino)-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5H,1,6-8H2,2-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFSTQPYFKLWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCC=C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(allylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide](/img/structure/B2784053.png)

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)

![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)

![Ethyl 5-[(2,2-diphenylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2784064.png)

![1-(3-Methylbenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2784065.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)

![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)